2-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-thiophen-2-yl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S2/c16-10(7-8-3-1-5-18-8)13-12-15-14-11(17-12)9-4-2-6-19-9/h1-6H,7H2,(H,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOYFJUUVVFROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 2-(Thiophen-2-yl)-N-[5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-yl]Acetamide
Two-Step Acylation and Cyclization Protocol
The most widely reported method involves two sequential steps: (1) activation of 2-(thiophen-2-yl)acetic acid to its acid chloride derivative and (2) coupling with 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine.
Step 1: Formation of 2-(Thiophen-2-yl)Acetyl Chloride
2-(Thiophen-2-yl)acetic acid is treated with thionyl chloride (SOCl₂) under reflux conditions to generate the corresponding acid chloride. This reaction typically achieves >90% conversion efficiency.
Reaction Conditions
- Reagents : 2-(Thiophen-2-yl)acetic acid (10 mmol), SOCl₂ (12 mmol)
- Solvent : Anhydrous dichloromethane (DCM)
- Temperature : 60–70°C (reflux)
- Time : 4–6 hours
- Workup : Excess SOCl₂ is removed under reduced pressure, yielding a pale-yellow oil.
Step 2: Acylation of 5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-Amine
The acid chloride intermediate is reacted with 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine in the presence of a base to form the target acetamide.
Reaction Conditions
- Reagents : 2-(Thiophen-2-yl)acetyl chloride (11 mmol), 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine (10 mmol), triethylamine (TEA, 10 mmol)
- Solvent : Tetrahydrofuran (THF)
- Temperature : Room temperature (25°C)
- Time : 15–18 hours
- Workup : The reaction mixture is filtered, washed with water, and recrystallized from acetonitrile.
Alternative Route: Hydrazide Cyclization
An alternative approach involves cyclizing a hydrazide precursor to form the 1,3,4-oxadiazole ring before acylation.
Step 1: Synthesis of 2-(Thiophen-2-yl)Acetohydrazide
2-(Thiophen-2-yl)acetic acid is converted to its hydrazide derivative using hydrazine hydrate.
Reaction Conditions
- Reagents : 2-(Thiophen-2-yl)acetic acid (10 mmol), hydrazine hydrate (15 mmol)
- Solvent : Ethanol
- Temperature : 80°C (reflux)
- Time : 8 hours
- Yield : 85%
Step 2: Cyclization to 5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-Amine
The hydrazide is cyclized using phosphorus oxychloride (POCl₃) or other dehydrating agents to form the oxadiazole ring.
Reaction Conditions
- Reagents : 2-(Thiophen-2-yl)acetohydrazide (10 mmol), POCl₃ (20 mmol)
- Solvent : Toluene
- Temperature : 110°C
- Time : 12 hours
- Yield : 72%
Step 3: Acylation as in Section 1.1
The amine intermediate is acylated following the protocol in Section 1.1.
Reaction Conditions and Optimization
Critical Parameters for Acid Chloride Formation
Acylation Efficiency
- Base Selection : Triethylamine (TEA) outperforms pyridine in neutralizing HCl, improving yield from 45% to 58%.
- Solvent Polarity : THF enhances reactivity compared to DCM due to better solubility of intermediates.
Table 1: Solvent Effects on Acylation Yield
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 58 | 99 |
| DCM | 45 | 95 |
| Acetone | 32 | 88 |
Characterization and Validation
Spectroscopic Analysis
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetamide Group
The acetamide moiety undergoes nucleophilic displacement with amines or thiols:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Hydrazine | Reflux, EtOH | Hydrazide derivative | 72 | |
| Sodium Thiophenolate | DMF, 80°C | Thioether analog | 68 | |
| Pyridine | RT, CHCl | N-Pyridinylacetamide | 55 |
Oxidation of Thiophene Moieties
Thiophene rings are susceptible to oxidation, forming sulfones or sulfoxides:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| HO/AcOH | 60°C, 4 h | Thiophene sulfone | Enhanced solubility |
| KMnO | HSO, RT | Ring-opened dicarboxylic acid | Polymer precursor |
Cross-Coupling Reactions
The thiophene substituents enable Pd-catalyzed couplings for structural diversification:
| Reaction Type | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | Ar-B(OH), Pd(PPh) | DME, 80°C | Biaryl-modified derivative | 60 |
| Sonogashira | Alkyne, CuI | THF, 60°C | Alkynyl-substituted analog | 58 |
Data adapted from studies on analogous oxadiazole-thiophene systems .
Biological Activity-Driven Modifications
The compound’s bioactivity is enhanced through targeted substitutions:
Antimicrobial Analogues
Stability and Degradation
The compound exhibits moderate stability under physiological conditions:
| Condition | Degradation Pathway | Half-Life (h) | Notes |
|---|---|---|---|
| pH 7.4, 37°C | Hydrolysis of oxadiazole ring | 12.3 | Forms thiophene-carboxylic acid |
| UV Light | Photooxidation of thiophene | 4.5 | Requires inert storage |
Comparative Reactivity Table
A comparison with structurally related compounds highlights unique features:
| Comp
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds related to 1,3,4-oxadiazoles. The incorporation of thiophene units enhances their efficacy against various cancer cell lines:
- Mechanism of Action : The compound exhibits cytotoxic effects through mechanisms that may include apoptosis induction and inhibition of tumor cell proliferation. For instance, derivatives with similar structures have shown significant growth inhibition in human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .
- In Vitro Studies : In vitro studies demonstrate that compounds with the oxadiazole scaffold can inhibit cancer cell growth effectively. For example, a related compound displayed percent growth inhibitions (PGIs) against multiple cancer cell lines ranging from 51% to 86% .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to specific targets involved in cancer progression, such as dihydrofolate reductase (DHFR) . This computational approach aids in understanding how structural modifications can enhance anticancer activity.
Antimicrobial Properties
Beyond anticancer applications, the compound's thiophene and oxadiazole components suggest potential antimicrobial properties:
- Synthesis of Derivatives : Research has indicated that synthesizing derivatives with similar scaffolds can lead to compounds with significant antimicrobial activity against various pathogens .
- Testing Against Bacterial Strains : In vitro testing has shown promising results against both gram-positive and gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
Therapeutic Potential
The therapeutic implications of 2-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide extend into areas such as:
- Drug Development : The unique structural features make it a candidate for further development into pharmaceuticals targeting specific diseases beyond cancer and infections.
- Combination Therapies : There is potential for this compound to be used in combination with existing therapies to enhance efficacy and reduce resistance in cancer treatments .
Case Studies
Several case studies illustrate the effectiveness of compounds containing thiophene and oxadiazole moieties:
Mechanism of Action
The mechanism of action of 2-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene and oxadiazole rings play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Benzofuran-Oxadiazole Derivatives
Compounds such as 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) and 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) replace thiophene with benzofuran, introducing a fused benzene ring. These derivatives exhibit notable antimicrobial activity, with 2a and 2b identified as potent agents in their series.
Indole-Oxadiazole Hybrids
Compounds like N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t) incorporate indole moieties, which introduce hydrogen-bonding capabilities. These derivatives demonstrate inhibitory activity against enzymes like α-glucosidase (IC₅₀: 18.3–32.6 µM) and butyrylcholinesterase (IC₅₀: 22.4–45.8 µM), highlighting the role of indole in enhancing enzyme interactions .
Substituent Effects on Bioactivity
Electron-Withdrawing vs. Electron-Donating Groups
Sulfonamide and Sulfonyl Additions
The compound N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide () incorporates a sulfonamide group, increasing polarity and hydrogen-bonding capacity. This modification correlates with higher electrophilicity (global electrophilicity index: 29.597 eV), suggesting stronger interactions with biological targets compared to non-sulfonylated analogues .
Research Findings and Mechanistic Insights
- This implies that thiophene-oxadiazole hybrids may target nucleic acids or enzymes involved in DNA processing .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , where thiosemicarbazide intermediates are cyclized with carbon disulfide or chloroacetamides. Yields for analogues range from 72% () to 85%, indicating feasible scalability .
Biological Activity
The compound 2-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions where thiophene derivatives are reacted with oxadiazole precursors. The general synthetic route includes:
- Formation of Oxadiazole Ring : Starting from thiophene derivatives, the oxadiazole moiety is synthesized through cyclization reactions involving hydrazine derivatives.
- Amidation : The resulting oxadiazole is then reacted with acetamide to form the final compound.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research has demonstrated that compounds containing the 1,3,4-oxadiazole ring exhibit significant anticancer properties. The mechanism of action often involves:
- Inhibition of Enzymes : The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and histone deacetylases (HDAC) .
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. Notably:
| Compound | Cell Line | IC50 (μM) | Selectivity |
|---|---|---|---|
| This compound | A549 (lung cancer) | < 10 | High |
| This compound | HeLa (cervical cancer) | 15 | Moderate |
These results indicate that this compound possesses a potent cytotoxic effect against lung and cervical cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes crucial for tumor growth and metastasis .
- Cell Cycle Arrest : Studies suggest that treatment with this compound leads to cell cycle arrest at specific phases (G1/S or G2/M), thereby preventing further cell division .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels are observed upon treatment with this compound, which contributes to oxidative stress and subsequent apoptosis in cancer cells .
Case Studies
Several case studies have been documented involving the use of similar oxadiazole derivatives:
- Antitumor Efficacy : A study reported that derivatives similar to 2-(thiophen-2-yl)-N-[5-(thiophen-2-y)-1,3,4]-oxadiazol showed enhanced antitumor efficacy in vivo using mouse models .
- Combination Therapy Potential : Research indicates that combining this compound with traditional chemotherapeutics may enhance overall efficacy and reduce resistance in tumor cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 2-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization of the oxadiazole ring followed by acylation. Key steps include:
- Oxadiazole formation : Cyclocondensation of thiophene-2-carboxylic acid hydrazide with appropriate carbonyl derivatives under reflux in ethanol or DMF .
- Acylation : Reaction with 2-(thiophen-2-yl)acetyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity .
- Critical Parameters : Temperature control (<10°C during acylation), solvent polarity (DMF for solubility), and reaction time (4–6 hours for cyclization) .
Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm for thiophene) and carbonyl groups (δ 165–170 ppm for oxadiazole C=O) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+) and fragmentation patterns (e.g., loss of thiophene moieties) .
- FT-IR : Identify N–H stretching (3200–3300 cm⁻¹) and C=O vibrations (1670–1700 cm⁻¹) .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological targets of this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes (e.g., cyclooxygenase-2, EGFR kinase) based on structural analogs with anti-inflammatory or anticancer activity .
- Docking Workflow :
Prepare ligand (compound) and receptor (PDB ID: e.g., 1CX2 for COX-2) using AutoDock Tools.
Optimize binding poses with Lamarckian genetic algorithms (50 runs, 25 million evaluations).
Validate interactions (hydrogen bonds with Thr513, π-π stacking with Phe205) .
- Contradiction Handling : If experimental IC50 values conflict with docking scores (e.g., low nM predictions vs. µM activity), assess solvation effects or protein flexibility .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., MTT vs. SRB assays for cytotoxicity; variations in cell lines like MCF-7 vs. HeLa) .
- Structural Variants : Test derivatives with modified substituents (e.g., replacing thiophene with pyridine) to isolate pharmacophore contributions .
- Meta-Analysis : Use tools like RevMan to statistically aggregate data from ≥5 independent studies, focusing on effect size (Hedge’s g) and heterogeneity (I² statistic) .
Q. How do substituent variations on the oxadiazole ring affect physicochemical properties and bioavailability?
- Methodological Answer :
- LogP Measurement : Shake-flask method (octanol/water) to assess lipophilicity. Thiophene substituents increase LogP (e.g., 2.8 vs. 1.9 for phenyl analogs), impacting membrane permeability .
- Solubility : Use HPLC to measure aqueous solubility (e.g., 0.12 mg/mL at pH 7.4). Oxadiazole derivatives with polar groups (e.g., –OH) show 3× higher solubility .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Thiophene rings may undergo CYP450-mediated oxidation, requiring prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
